6-chloro-1H-indazol-7-ol
Overview
Description
6-chloro-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 7th position on the indazole ring. Indazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole derivatives, which 6-chloro-1h-indazol-7-ol is a part of, have been found to exhibit a wide variety of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory responses, microbial growth, and cancer progression .
Mode of Action
Indazole derivatives have been shown to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (oa) cartilage . This suggests that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes and responses .
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, microbial growth, and cancer progression .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may have anti-inflammatory, antimicrobial, and anticancer effects .
Biochemical Analysis
Biochemical Properties
6-chloro-1H-indazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can alter gene expression by modulating the activity of transcription factors involved in inflammatory and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can inhibit the activity of MMP-13 by binding to its catalytic domain, preventing the degradation of extracellular matrix components . These binding interactions contribute to the compound’s anti-inflammatory and anticancer properties. Moreover, this compound can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxic effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound can accumulate in the cytoplasm, affecting cellular signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-indazol-7-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization under acidic conditions . Another approach involves the use of transition metal catalysts, such as copper or silver, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit certain enzymes and signaling pathways.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
6-chloro-1H-indazol-7-ol can be compared with other indazole derivatives, such as:
1H-indazole: Lacks the chlorine and hydroxyl substituents, resulting in different chemical and biological properties.
6-bromo-1H-indazol-7-ol: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
7-hydroxy-1H-indazole:
The unique combination of the chlorine and hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-chloro-1H-indazol-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPLVGFFMUBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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